molecular formula C4H6ClF4N B6607542 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride CAS No. 2839139-64-7

1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride

Cat. No.: B6607542
CAS No.: 2839139-64-7
M. Wt: 179.54 g/mol
InChI Key: ZAXHZTTVPNPNHJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable entity for various chemical reactions and applications. The presence of fluorine atoms imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in pharmaceutical and agrochemical industries .

Preparation Methods

The synthesis of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with cyclopropane derivatives under specific conditions to introduce the difluoromethyl group . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Its stability and lipophilicity are advantageous in drug design, leading to the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity also facilitates its penetration into biological membranes, enhancing its efficacy .

Comparison with Similar Compounds

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other fluorinated compounds.

Biological Activity

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride, a fluorinated compound, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound's difluoromethyl and difluoroamine groups contribute to its metabolic stability and lipophilicity, making it a valuable candidate for various applications in drug design and biochemical studies.

  • IUPAC Name : 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine; hydrochloride
  • Molecular Formula : C4H6ClF4N
  • CAS Number : 2839139-64-7

The biological activity of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's ability to form hydrogen bonds, facilitating interactions with active sites of enzymes. This property can lead to inhibition or modulation of enzymatic activity, which is crucial in therapeutic contexts.

Biological Evaluation

Research has indicated that compounds with similar fluorinated structures exhibit significant biological activity. For instance, studies on difluoromethyl-containing compounds have shown their potential as enzyme inhibitors. A notable example includes the synthesis of difluoro analogs that serve as multi-substrate inhibitors for purine nucleoside phosphorylases, demonstrating IC50 values in the nanomolar range (88 nM for cis-isomer and 320 nM for trans-isomer) .

Applications in Drug Design

The incorporation of difluoromethyl groups into drug candidates has been shown to enhance their pharmacological profiles. The stability and lipophilicity provided by these groups are advantageous for:

  • Increased Bioavailability : Enhanced solubility and permeability across biological membranes.
  • Targeted Delivery : Improved interaction with biological targets, which can lead to more effective therapeutic agents.

Recent studies have highlighted the utility of difluoromethyl moieties in developing lead compounds for various therapeutic areas, including oncology and infectious diseases .

Comparative Analysis

To understand the unique properties of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride, it is beneficial to compare it with other fluorinated compounds:

Compound TypeKey FeaturesBiological Activity
Trifluoromethyl derivativesHigh metabolic stabilityModerate enzyme inhibition
Difluoromethyl ethersDifferent reactivity due to ether linkageVariable biological activity
Fluorinated cyclopropanesCyclopropane ring structurePotentially high reactivity

The distinct substitution pattern of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride contributes to its unique reactivity and biological profile compared to these similar compounds.

Case Studies

Recent research has focused on the synthesis of difluoromethyl-containing quinoxalinones, which have demonstrated promising biological activities. These compounds were synthesized using photocatalytic methods that facilitate the incorporation of difluoromethyl groups into biologically relevant scaffolds . Such studies underscore the importance of fluorinated compounds in drug discovery.

Properties

IUPAC Name

1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-2(6)3(9)1-4(3,7)8;/h2H,1,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXHZTTVPNPNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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